3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-4-7(11-12-8(4)10)5-2-3-6(9)13-5/h2-3H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHKKWKFZUGSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 3-(5-Bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine
The synthetic approaches to this compound primarily involve:
- Preparation of 5-bromothiophene derivatives as key intermediates.
- Construction or functionalization of the pyrazole ring bearing the amine and methyl substituents.
- Coupling or condensation reactions linking the thiophene and pyrazole units.
Preparation of 5-Bromothiophene Precursors
5-Bromothiophene derivatives are typically prepared by halogenation of thiophene carboxylic acids or related thiophene substrates. One protocol involves the use of 5-bromothiophene-2-carboxylic acid as a starting material, which can be coupled with pyrazol-5-amine derivatives under specific conditions.
- In a study synthesizing pyrazole amides, 5-bromothiophene carboxylic acid was reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine using titanium tetrachloride (TiCl4) as a Lewis acid catalyst and pyridine as solvent and base. This method yielded the corresponding thiophene-pyrazole amide, although with a modest yield (~12%).
Synthesis of Pyrazol-5-amine Derivatives
The pyrazole moiety bearing the 4-methyl and 5-amine substituents can be synthesized through cyclization reactions involving hydrazines and acetylenic or diketone precursors, followed by functional group transformations such as halogenation and amination.
Patent-Described Method for Brominated Pyrazole Amines:
A patented synthesis for 5-bromo-1-methyl-1H-pyrazol-3-amine (a closely related pyrazole derivative) provides a robust and safer alternative to traditional methods:
- Step 1: Condensation of diethyl butynedioate with methylhydrazine yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Step 2: Bromination of this intermediate with tribromooxyphosphorus produces ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
- Step 3: Hydrolysis in sodium hydroxide alcoholic solution converts the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
- Step 4: Substitution reaction with azido dimethyl phosphate and tert-butyl alcohol forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.
- Step 5: Final hydrolysis in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine.
This method avoids the use of highly toxic reagents like cyanogen bromide and hazardous conditions such as low-temperature n-butyl lithium reactions, offering advantages in safety, scalability, and cost.
Coupling of 5-Bromothiophene and Pyrazol-5-amine Units
The key step in synthesizing this compound involves coupling the brominated thiophene ring with the pyrazol-5-amine moiety.
- Reaction of 5-bromothiophene-2-carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of TiCl4 and pyridine, leading to amide formation at the pyrazole 5-position. However, yields can be low (12%) under these conditions.
- Alternative catalytic systems such as 4-(dimethylamino)pyridine (DMAP) have been explored to improve yields and selectivity, although specific data for this exact compound are limited.
Direct Halogenation of Pyrazol-5-amines
An alternative approach to introducing bromine at the thiophene or pyrazole ring involves direct C-H halogenation using N-bromosuccinimide (NBS) or similar reagents.
- Studies have shown that 3-aryl-1H-pyrazol-5-amines can undergo selective bromination at the 4-position under mild conditions (room temperature, in solvents like n-hexane or dimethyl sulfoxide) with good to excellent yields (up to 90%).
- This method offers a straightforward route to halogenated pyrazole derivatives without pre-functionalization, potentially applicable to the preparation of this compound if suitable substrates are available.
Summary Table of Preparation Methods
Research Findings and Considerations
- The titanium tetrachloride-mediated coupling method is effective but suffers from low yield and requires careful handling of corrosive reagents.
- The patented multi-step synthesis of brominated pyrazole amines offers a safer and more scalable route, avoiding toxic reagents and harsh conditions.
- Direct halogenation methods provide a convenient alternative for late-stage functionalization, although substrate scope and selectivity must be carefully optimized.
- The choice of method depends on available starting materials, desired scale, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the thiophene moiety.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of organic semiconductors and conductive polymers for electronic applications.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Key Differences
A comparative analysis with structurally related pyrazole derivatives is presented below:
Electronic and Steric Effects
- Bromothiophene vs.
- Methyl Group Influence : The 4-methyl substituent in the target compound reduces rotational freedom compared to MK51’s unsubstituted pyrazole, possibly stabilizing specific conformations .
- Functional Group Variations : Replacing the amine with a carboxylic acid (as in ) drastically alters solubility (logP: ~1.2 vs. ~2.5 for the target compound) and binding affinity.
Computational and Analytical Tools
Structural analyses of these compounds often employ:
Biological Activity
3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, with the CAS number 1310810-69-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action based on available research findings.
- Molecular Formula : C₈H₈BrN₃S
- Molecular Weight : 258.14 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromothiophene moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole moieties exhibit notable antimicrobial properties. In particular, this compound has been evaluated for its efficacy against various pathogenic bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | < 50 µg/mL |
| Staphylococcus aureus | < 30 µg/mL | |
| Pseudomonas aeruginosa | < 40 µg/mL |
The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
Table 2: Anticancer Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 20 |
| MCF-7 | 25 | |
| PC-3 (prostate cancer) | 30 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Binding : It is hypothesized that the compound binds to receptors that regulate cell growth and apoptosis, leading to reduced viability in cancer cells .
Case Studies
Recent studies have highlighted the potential of this compound in pharmaceutical applications:
- Study on Antibacterial Properties : A study conducted by Ahmad Gulraiz et al. evaluated the antibacterial efficacy of various pyrazole derivatives, including our compound, demonstrating significant activity against resistant strains .
- Anticancer Evaluation : Research published in MDPI reported that derivatives similar to this compound showed promising results in inhibiting the growth of HepG2 and MCF-7 cells, suggesting a pathway for development into anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine, and how do solvent conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using a 1,5-diarylpyrazole core template. Solvent-free microwave-assisted methods (e.g., for analogous pyrazoles) improve reaction efficiency by reducing side products . For bromothiophene incorporation, Suzuki-Miyaura coupling or nucleophilic substitution may be employed, with polar aprotic solvents (e.g., DMF) enhancing reactivity of brominated intermediates .
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted condensation | 72–85 | Solvent-free, 120°C, 30 min |
| Multi-step alkylation | 58–65 | THF, 0°C to RT, 12 h |
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
- Methodological Answer : X-ray crystallography (e.g., for similar bromophenyl-pyrazoles) resolves bond angles and confirms regioselectivity . Discrepancies in NMR data (e.g., NH proton splitting) may arise from tautomerism or solvent effects. Use deuterated DMSO for NH group analysis, and compare computed (DFT) vs. experimental spectra to resolve ambiguities .
Q. What preliminary biological screening strategies are applicable for this compound?
- Methodological Answer : Screen against kinase or GPCR targets (e.g., cannabinoid receptors) using radioligand binding assays. For antimicrobial activity, follow CLSI guidelines with Gram-positive/negative bacterial strains and fungal pathogens .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing sterically hindered substituents (e.g., 5-bromothiophene)?
- Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with bulky ligands (XPhos) to mitigate steric hindrance . Optimize reaction temperature (80–100°C) and solvent (toluene/DMF) to balance reactivity and decomposition .
Q. What computational tools are suitable for predicting SAR and target interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using GPCR or kinase crystal structures (PDB: 6KPC). MD simulations (GROMACS) assess binding stability, while QSAR models prioritize substituents for potency .
Q. How can contradictory biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer : Validate assay conditions (e.g., ATP concentration in kinase assays) and control for compound solubility (use DMSO ≤0.1%). Replicate studies with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies mitigate oxidative degradation during storage?
- Methodological Answer : Store under inert gas (Ar) at −20°C in amber vials. Add antioxidants (BHT, 0.01% w/v) and characterize degradation products via LC-HRMS .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antibacterial activity across studies?
- Methodological Answer : Discrepancies may stem from bacterial strain variability (e.g., efflux pump expression). Standardize testing using ATCC strains and include positive controls (ciprofloxacin). Re-evaluate MIC values with broth microdilution .
Q. Why do computational predictions sometimes conflict with experimental binding affinities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
